Methyl 2-chloro-6-fluoro-3-methoxybenzoate
Overview
Description
“Methyl 2-chloro-6-fluoro-3-methoxybenzoate” is a chemical compound with the CAS Number: 1379356-16-7 . It has a molecular weight of 218.61 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H8ClFO3/c1-13-6-4-3-5 (11)7 (8 (6)10)9 (12)14-2/h3-4H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClFO3/c1-13-6-4-3-5 (11)7 (8 (6)10)9 (12)14-2/h3-4H,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Biological Activities
Methyl 2-chloro-6-fluoro-3-methoxybenzoate is a chemical compound that has been explored in various scientific studies. Its applications range from the synthesis of other chemical compounds to its role in biological activities.
Chemical Synthesis : It has been used as an intermediate in the synthesis of complex molecules. For instance, its derivatives have been synthesized and studied for their potential as herbicides, highlighting its role in agricultural chemistry (Zhou Yu, 2002).
Antitumor and Antimicrobial Activities : Some derivatives, like those isolated from the marine endophytic fungus Nigrospora sp., have shown moderate antitumor and antimicrobial activity. This suggests its potential use in pharmaceutical research and drug development (X. Xia et al., 2011).
Development of Imaging Agents : Fluorinated derivatives of this compound have been investigated as potential antitumor drugs and for use in positron emission tomography (PET) imaging in cancer research, showing its significance in medical imaging and oncology (Min Wang et al., 2006).
Studying Metabolic Pathways : The compound has also been used to study metabolic pathways in microorganisms. For example, derivatives of this compound have been used to detect aromatic metabolites in a methanogenic consortium, providing insights into environmental microbiology and biodegradation processes (K. Londry & P. Fedorak, 1993).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-chloro-6-fluoro-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBLCISPKBEKKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199302 | |
Record name | Benzoic acid, 2-chloro-6-fluoro-3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379356-16-7 | |
Record name | Benzoic acid, 2-chloro-6-fluoro-3-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379356-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-6-fluoro-3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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